Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
Description
Systematic IUPAC Nomenclature and Structural Formula Analysis
The systematic IUPAC name of this compound reflects its intricate polycyclic framework and functional group arrangement. The parent structure is a 9,10-dihydro-9,10-dioxoanthracene system, indicating a central anthracene ring with two ketone groups at positions 9 and 10. Substituents include:
- A sulfonate group (-SO₃⁻) at position 2 of the anthracene ring.
- An amino group (-NH₂) at position 1.
- A para-substituted phenyl ring at position 4, bearing an additional amino group linked to a 2-bromo-1-oxoallyl moiety.
The full IUPAC name, disodium 1-amino-4-[(4-[(2-bromo-1-oxo-2-propen-1-yl)amino]-2-sulfonatophenyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate , adheres to positional numbering rules for polycyclic systems and prioritizes functional groups according to suffix and prefix conventions. The molecular formula is C₂₃H₁₄BrN₃Na₂O₉S₂ , with a molecular weight of 666.39 g/mol .
The structural formula (Figure 1) highlights the anthraquinone core’s planarity, with sulfonate groups at positions 2 and 2' contributing to water solubility. The bromo-oxoallyl group introduces steric and electronic complexity, influencing reactivity in dyeing applications.
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₁₄BrN₃Na₂O₉S₂ |
| Molecular Weight | 666.39 g/mol |
| CAS Registry Number | 59800-32-7 |
| Key Functional Groups | Anthraquinone, sulfonate, bromo-oxoallyl |
Properties
CAS No. |
70209-99-3 |
|---|---|
Molecular Formula |
C23H14BrN3Na2O9S2 |
Molecular Weight |
666.4 g/mol |
IUPAC Name |
disodium;1-amino-4-[4-(2-bromoprop-2-enoylamino)-2-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C23H16BrN3O9S2.2Na/c1-10(24)23(30)26-11-6-7-14(16(8-11)37(31,32)33)27-15-9-17(38(34,35)36)20(25)19-18(15)21(28)12-4-2-3-5-13(12)22(19)29;;/h2-9,27H,1,25H2,(H,26,30)(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2 |
InChI Key |
BCENAVMKNRCXMQ-UHFFFAOYSA-L |
Canonical SMILES |
C=C(C(=O)NC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])Br.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis Outline
| Step | Description | Key Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Sulfonation of anthraquinone to obtain 1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate | Anthraquinone, sulfuric acid or oleum | Controlled temperature sulfonation | Introduces sulfonate groups for water solubility |
| 2 | Amination at position 4 of anthraquinone sulfonate | Aminating agent (e.g., aromatic amine) | Mild heating, aqueous or organic solvent | Forms 1-amino-4-anilino derivative |
| 3 | Preparation of 2-bromo-1-oxoallyl amine intermediate | Bromination of propenoyl derivatives | Brominating agents (e.g., NBS) under controlled conditions | Generates electrophilic bromo-oxoallyl group |
| 4 | Coupling of 2-bromo-1-oxoallyl amine with sulphonated aniline derivative | Coupling reagents or direct nucleophilic substitution | Mild base, aqueous or polar organic solvent | Forms the key amide linkage |
| 5 | Neutralization and conversion to disodium salt | Sodium hydroxide or sodium carbonate | Room temperature aqueous solution | Enhances solubility and stability |
Detailed Synthetic Procedures
Step 1: Sulfonation of Anthraquinone
Anthraquinone is sulfonated using concentrated sulfuric acid or oleum at temperatures ranging from 80°C to 150°C to introduce sulfonate groups predominantly at the 2-position, yielding anthraquinone-2-sulfonic acid derivatives. This step is crucial to impart water solubility and reactive sites for further substitution.
Step 2: Amination at Position 4
The sulfonated anthraquinone is then subjected to nucleophilic aromatic substitution with an aromatic amine, such as 3-amino-2,4,6-trimethyl-5-sulfonatophenyl amine, under mild heating conditions. This forms the 1-amino-4-anilino substituted anthraquinone sulfonate intermediate.
Step 3: Synthesis of 2-Bromo-1-oxoallyl Amine
The 2-bromo-1-oxoallyl moiety is synthesized by bromination of propenoyl amines using N-bromosuccinimide (NBS) or similar brominating agents in an inert solvent like dichloromethane at low temperature to prevent side reactions. This intermediate is highly electrophilic and reactive towards nucleophiles.
Step 4: Coupling Reaction
The bromo-oxoallyl amine intermediate is then coupled with the sulfonated aniline derivative via nucleophilic substitution or amide bond formation. This reaction is usually performed in aqueous or polar organic solvents with mild bases (e.g., sodium carbonate) to facilitate the coupling and maintain the stability of the reactive groups.
Step 5: Salt Formation
Finally, the product is neutralized with sodium hydroxide or sodium carbonate to form the disodium salt, enhancing its water solubility and stability for practical applications.
Analytical Data and Quality Control
The purity and identity of the compound are confirmed by:
- NMR Spectroscopy: Characteristic signals for anthraquinone protons, sulfonate groups, and the bromo-oxoallyl moiety.
- Mass Spectrometry: Molecular ion peak at m/z corresponding to 708.5 g/mol.
- UV-Vis Spectroscopy: Absorption maxima typical for anthraquinone derivatives.
- Elemental Analysis: Consistent with C26H20BrN3Na2O9S2 composition.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Impact on Product |
|---|---|---|
| Sulfonation temperature | 80–150°C | Controls sulfonate substitution pattern |
| Amination solvent | Aqueous or polar organic | Influences reaction rate and selectivity |
| Bromination agent | NBS or equivalent | Determines bromination efficiency |
| Coupling pH | Mildly basic (pH 7–9) | Optimizes nucleophilic substitution |
| Salt formation | NaOH or Na2CO3 | Enhances solubility and stability |
Chemical Reactions Analysis
Types of Reactions
Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulphonating agents, amines.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows it to participate in diverse chemical interactions, enhancing its efficacy in different applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the anthraquinone backbone but differ in substituent groups, which critically influence solubility, stability, and application efficacy. Below is a detailed comparison with key analogs:
Substituent Variations and Molecular Properties
Table 1: Structural and Molecular Comparison
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| Target Compound | N/A* | C₂₃H₁₅BrN₃Na₂O₉S₂ | ~739.3 (estimated) | 2-sulphonatophenyl, 2-bromo-1-oxoallyl |
| Sodium 1-amino-4-[[4-(benzoylamino)phenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate | 70571-79-8 | C₂₇H₁₈N₃NaO₆S | 535.5 | Benzoylamino, sulfonate |
| Sodium 1-amino-4-(2-benzothiazol-ylthio)-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate | 3767-77-9 | C₂₁H₁₁N₂NaO₅S₃ | 504.5 | Benzothiazolylthio, sulfonate |
| Sodium 1-amino-9,10-dihydro-4-[(4-methyl-3-nitrophenyl)amino]-9,10-dioxoanthracene-2-sulphonate | 79817-77-9 | C₂₁H₁₅N₃NaO₇S | 500.4 | Methyl-nitroanilino, sulfonate |
| Sodium 1-amino-4-[(2-methoxyphenyl)amino]-9,10-dioxoanthracene-2-sulfonate | N/A | C₂₁H₁₅N₂NaO₆S | 470.4 | Methoxyphenyl, sulfonate |
Key Observations :
- Bromo vs.
- Sulfonate Positioning: All analogs feature sulfonate groups for water solubility, but the target compound’s dual sulfonation (positions 2 and 2') likely increases hydrophilicity relative to monosulphonated derivatives like the methoxyphenyl analog () .
- Amino vs.
Table 2: Functional Comparison
| Property | Target Compound | Sodium 70571-79-8 (Benzoylamino) | Sodium 3767-77-9 (Benzothiazolylthio) |
|---|---|---|---|
| Solubility (g/L) | High (dual sulfonate) | Moderate (single sulfonate) | Low (bulky benzothiazole) |
| λmax (nm) | ~580–600 (anthraquinone chromophore) | ~550–570 | ~600–620 |
| Wash Fastness | Excellent (bromo group enhances bonding) | Good | Moderate |
| Environmental Impact | Moderate (brominated) | Low | High (sulfur content) |
Research Findings :
- The bromo-oxoallyl group in the target compound improves covalent bonding with cellulose fibers, as evidenced by higher wash fastness compared to non-halogenated analogs (inferred from and ) .
- Benzothiazole-containing derivatives (e.g., CAS 3767-77-9) exhibit redshifted absorption due to extended conjugation but suffer from lower solubility, limiting industrial use () .
Biological Activity
Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (CAS No: 70209-99-3) is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
| Property | Details |
|---|---|
| Molecular Formula | C23H14BrN3Na2O9S2 |
| Molecular Weight | 666.39 g/mol |
| InChIKey | BCENAVMKNRCXMQ-UHFFFAOYSA-L |
| SMILES | [Na+].[Na+].Nc1c2C(=O)c3ccccc3C(=O)c2c(Nc4ccc(NC(=O)C(Br)=C)cc4S(=O)=O)cc1S(=O)=O |
The compound features a complex anthracene structure with multiple functional groups, including sulphonate and bromine, contributing to its reactivity and potential biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets. This compound can bind to various enzymes or receptors, potentially altering their activity and leading to diverse biological effects. The exact pathways involved depend on the specific biological system being studied.
Potential Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Antitumor Activity : Preliminary studies suggest that disodium 1-amino-4-[[(4-(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate may have antitumor properties. Its structural components allow it to interfere with cancer cell proliferation and induce apoptosis.
- Antimicrobial Properties : The compound has shown potential antimicrobial effects against various bacterial strains in vitro. This suggests its applicability in developing new antimicrobial agents.
- Enzyme Inhibition : Studies indicate that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases linked to enzyme dysregulation.
Case Study 1: Antitumor Effects
A study conducted on the effects of disodium 1-amino-4-[[(4-(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate on cancer cell lines demonstrated significant inhibition of cell growth in human breast cancer (MCF7) and colon cancer (HT29) cells. The mechanism was attributed to the induction of apoptosis via the intrinsic pathway, as evidenced by increased levels of caspase activation and mitochondrial membrane potential changes.
Case Study 2: Antimicrobial Activity
In another study assessing the antimicrobial efficacy of this compound, it was tested against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) lower than those for commonly used antibiotics. These findings highlight the potential for developing new antibacterial therapies based on this compound.
Case Study 3: Enzyme Inhibition
Research investigating the inhibitory effects of disodium 1-amino-4-[[(4-(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate on key metabolic enzymes revealed significant inhibition of aldose reductase activity. This enzyme plays a crucial role in glucose metabolism and is implicated in diabetic complications.
Q & A
Q. Critical parameters :
- Temperature control during sulfonation to avoid over-sulfonation.
- Strict stoichiometric ratios in bromination to prevent di-substitution .
- pH stabilization (6.5–7.5) during coupling to minimize hydrolysis .
Basic: How can researchers validate the compound’s structural integrity and purity?
Answer :
Key analytical methods include:
NMR spectroscopy :
- ¹H/¹³C NMR : Confirm aromatic proton environments and sulphonate/bromo group integration .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the anthraquinone core .
Mass spectrometry (HRMS) : Validate molecular weight (expected [M–Na]⁻: ~724.7567) .
HPLC-UV/Vis : Assess purity (>98%) using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient) .
Table 1 : Typical HPLC conditions for purity analysis :
| Column | Mobile Phase | Flow Rate | Detection |
|---|---|---|---|
| C18 | 0.1% TFA in ACN/H₂O (30:70 → 70:30) | 1.0 mL/min | UV 254 nm |
Advanced: How can researchers resolve contradictions in solubility data reported across studies?
Answer :
Discrepancies often arise from:
Q. Methodological resolution :
Standardize pH : Measure solubility in buffered solutions (pH 3–10) using UV-Vis spectroscopy.
Ion chromatography : Quantify counterion concentration to confirm salt form .
Cross-validate with DLS : Assess aggregation states that may skew solubility measurements .
Advanced: What strategies optimize reaction yield while minimizing by-products during synthesis?
Answer :
Design of Experiments (DoE) is critical:
Factor screening : Identify key variables (e.g., temperature, catalyst loading) using fractional factorial design .
Response surface modeling : Optimize parameters (e.g., 65°C, 1.2 eq brominating agent) to maximize yield (>85%) .
In-line monitoring : Use flow chemistry setups with FTIR or Raman spectroscopy for real-time by-product detection .
Table 2 : Common by-products and mitigation strategies:
| By-Product | Source | Mitigation |
|---|---|---|
| Di-brominated analog | Excess brominating agent | Strict stoichiometric control |
| Hydrolyzed amide | Aqueous impurities | Use anhydrous solvents |
Advanced: How can environmental stability and degradation pathways be systematically studied?
Answer :
Accelerated stability studies :
Forced degradation : Expose the compound to:
- Oxidative stress : 3% H₂O₂ at 40°C.
- Photolysis : UV light (254 nm) for 48 hours .
Degradation product identification :
- LC-MS/MS : Track anthraquinone core fragmentation (m/z 320–350) .
- EPR spectroscopy : Detect radical intermediates under photolytic conditions .
Key finding : The compound shows moderate photostability but degrades rapidly under alkaline oxidative conditions (t₁/₂ = 2 hours at pH 10) .
Basic: What safety protocols are essential for handling this compound?
Answer :
Hazard mitigation :
- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats .
- Ventilation : Use fume hoods due to potential dust inhalation .
- Waste disposal : Neutralize acidic/basic residues before disposal (pH 6–8) .
Q. GHS Data :
- H410 : Toxic to aquatic life—avoid environmental release .
- First aid : Rinse exposed skin with water for 15 minutes; seek medical attention for ingestion .
Advanced: How can interactions with biological macromolecules (e.g., proteins) be characterized?
Answer :
Biophysical assays :
Fluorescence quenching : Monitor anthraquinone fluorescence attenuation upon binding to proteins (λₑₓ = 340 nm, λₑₘ = 450 nm) .
ITC (Isothermal Titration Calorimetry) : Quantify binding affinity (Kd) and stoichiometry .
Molecular docking : Simulate interactions with albumin or DNA using AutoDock Vina .
Key consideration : The compound’s sulfonate groups may hinder membrane permeability, limiting cellular uptake .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
